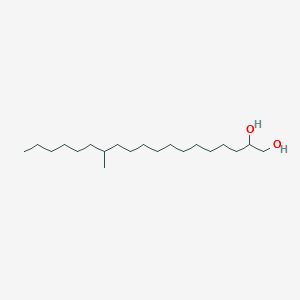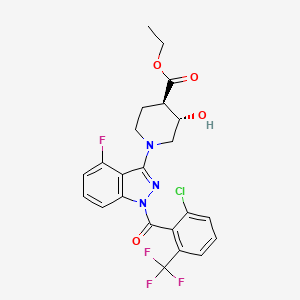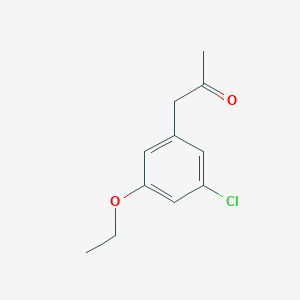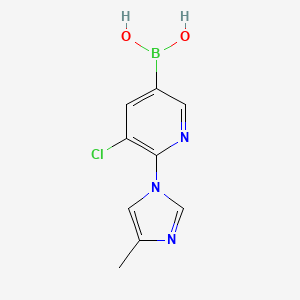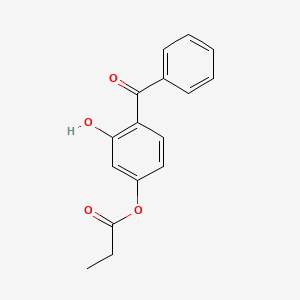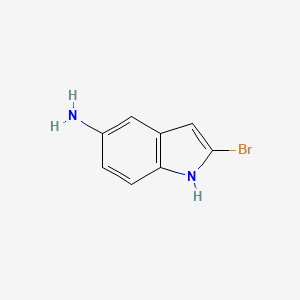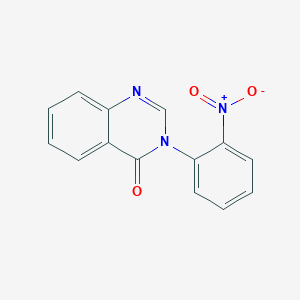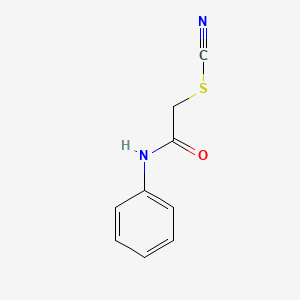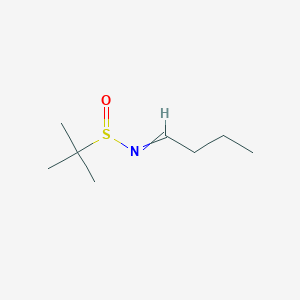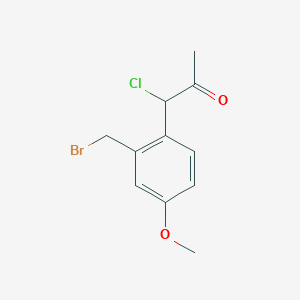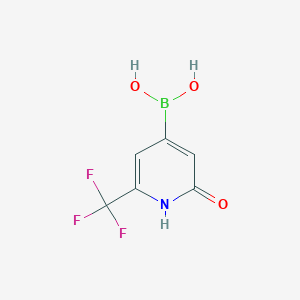
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a hydroxy group at the 2-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine, a metal-halogen exchange can be performed using an organolithium or Grignard reagent, followed by the addition of a boron source such as trimethyl borate or pinacolborane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH) and solvents such as water or methanol.
Major Products
Scientific Research Applications
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid
Uniqueness
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications where these functionalities are advantageous .
Properties
Molecular Formula |
C6H5BF3NO3 |
|---|---|
Molecular Weight |
206.92 g/mol |
IUPAC Name |
[2-oxo-6-(trifluoromethyl)-1H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)4-1-3(7(13)14)2-5(12)11-4/h1-2,13-14H,(H,11,12) |
InChI Key |
DPWNSQQWRXMCAB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)NC(=C1)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



